molecular formula C11H16N2 B2598284 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1266755-37-6

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B2598284
CAS No.: 1266755-37-6
M. Wt: 176.263
InChI Key: CWAGTBONVNAJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NMR Spectroscopy

Expected signals for this compound include:

  • ¹H NMR :
    • Ethyl group : Triplet (CH₃) at δ 1.2-1.4 ppm; quartet (CH₂) at δ 3.0-3.3 ppm.
    • Methyl group : Singlet at δ 2.2-2.5 ppm.
    • Aromatic protons : Multiplets in δ 6.5-7.5 ppm.
  • ¹³C NMR :
    • C2 methyl : δ 20-25 ppm.
    • N1 ethyl : δ 10-15 ppm (CH₃), δ 45-50 ppm (CH₂).

IR Spectroscopy

Key absorption bands:

  • C-H (aliphatic) : 2800-3000 cm⁻¹ (ethyl/methyl).
  • C-H (aromatic) : 3050-3100 cm⁻¹.
  • C-N/C-C (aromatic) : 1500-1600 cm⁻¹.

Mass Spectrometry

  • Molecular ion peak : m/z 176 ([C₁₁H₁₆N₂]⁺).
  • Fragmentation patterns : Loss of ethyl (m/z 147) or methyl (m/z 161) groups.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound are not reported, structural analogs (e.g., 2-methyl-1,2,3,4-tetrahydroisoquinoline) reveal:

  • Hydrogen bonding : Possible interactions between N-H (if present) and adjacent electronegative atoms.
  • Conformational flexibility : Partial saturation allows ring puckering, but steric hindrance from substituents restricts free rotation.

Inferred conformational preferences include:

  • Ethyl group : Likely in equatorial position to minimize steric clashes.
  • Methyl group : Ortho to aromatic protons, enhancing π-electron delocalization.

Properties

IUPAC Name

4-ethyl-3-methyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-3-13-9(2)8-12-10-6-4-5-7-11(10)13/h4-7,9,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAGTBONVNAJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CNC2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through a multi-step process involving the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions may produce tetrahydroquinoxaline derivatives with different substitution patterns .

Scientific Research Applications

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. Additionally, its structural features allow it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline with structurally related tetrahydroquinoxaline derivatives:

Compound Name Substituents Physical State Melting Point (°C) TLC Rf Value Molecular Weight (g/mol) Key References
This compound (hypothetical) 1-Ethyl, 2-methyl Liquid (inferred) N/A N/A ~176.26
(R)-1,4-Diacetyl-2-ethyl-1,2,3,4-tetrahydroquinoxaline ((R)-4) 2-Ethyl, 1,4-diacetyl Light brown oil N/A 0.29 Calculated: 274.34
(S)-1,4-Diacetyl-2-isopropyl-1,2,3,4-tetrahydroquinoxaline ((S)-5) 2-Isopropyl, 1,4-diacetyl Colorless prisms 133–134 0.36 Calculated: 302.37
1-Methyl-1,2,3,4-tetrahydroquinoxaline 1-Methyl Liquid N/A N/A 148.21
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline 1-Cyclopropylmethyl Liquid N/A N/A 188.27
1,4-Dimethyl-2-vinyl-1,2,3,4-tetrahydroquinoxaline 1,4-Dimethyl, 2-vinyl Not reported N/A N/A 174.25

Key Observations :

  • Substituent Effects : Bulky substituents (e.g., isopropyl in (S)-5) increase melting points due to enhanced crystal packing, while smaller groups (e.g., methyl or ethyl) favor liquid states .
  • TLC Mobility: Acetylated derivatives (e.g., (R)-4) exhibit lower Rf values (0.29) compared to nonpolar analogs, reflecting increased polarity .

Spectral and Reactivity Comparisons

NMR Spectroscopy
  • 1H NMR : Ethyl and methyl groups in 1- and 2-positions would show characteristic upfield shifts. For example:
    • Methyl groups typically resonate at δ 1.2–1.5 ppm.
    • Ethyl groups appear as triplets (δ ~1.0–1.3 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂) .
  • 13C NMR : Quaternary carbons adjacent to nitrogen atoms resonate at δ 120–140 ppm, while alkyl carbons appear at δ 10–50 ppm .
Reactivity and Stability
  • Tautomerism: Unlike 3-alkoxycarbonylmethylene derivatives, which exhibit tautomerism between unsaturated and saturated esters in solution , this compound is expected to remain stable due to the absence of tautomerizable groups.

Biological Activity

1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline (EMTHQ) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits its biological effects through several mechanisms:

  • Antioxidant Activity : EMTHQ may function as an antioxidant by donating electrons to neutralize free radicals, thereby mitigating oxidative stress in biological systems.
  • Enzyme Interaction : It interacts with various enzymes and receptors, modulating their activities. For instance, it has been shown to inhibit dipeptidyl peptidase-IV (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion.
  • Cell Signaling Modulation : The compound influences cell signaling pathways that are vital for cellular metabolism and gene expression.

Biological Effects

The biological effects of EMTHQ can be categorized into several key areas:

1. Antiproliferative Activity

Research indicates that EMTHQ derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For example, derivatives have shown moderate to strong inhibitory activities against HT-29 colon cancer cells .

2. Neuroprotective Effects

EMTHQ has been investigated for its potential neuroprotective properties. It may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from oxidative damage and apoptosis.

3. Anti-inflammatory Properties

Studies have identified EMTHQ as a potent inhibitor of NF-κB transcriptional activity, which is crucial in inflammatory responses. In vitro assays demonstrated that certain derivatives of tetrahydroquinolines can significantly reduce the inflammatory response mediated by lipopolysaccharides (LPS) .

Case Study 1: Anticancer Activity

A study synthesized a series of tetrahydroquinoxaline derivatives and evaluated their antiproliferative activities against HT-29 cells. Among these compounds, one derivative (I-7) was noted for its ability to inhibit tubulin polymerization and disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase without inducing apoptosis .

Case Study 2: DPP-4 Inhibition

In another investigation, EMTHQ was shown to selectively inhibit DPP-4 in vitro and exhibited hypoglycemic effects in animal models. This suggests potential applications in diabetes management by enhancing insulin secretion and improving glucose uptake .

Pharmacokinetics

EMTHQ adheres to Lipinski’s rule of five, indicating favorable pharmacokinetic properties such as good oral bioavailability. Its stability under various laboratory conditions further supports its potential as a therapeutic agent.

Research Applications

The compound has diverse applications across various fields:

  • Medicinal Chemistry : EMTHQ is explored for its potential use as an anti-cancer agent and neuroprotectant.
  • Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules with desired biological activities.

Q & A

Q. What are the standard synthetic protocols for 1-ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, 4-methoxy-1,2-phenylenediamine can react with ketones or aldehydes under acidic conditions (e.g., methanesulfonic acid at 80°C) to form tetrahydroquinoxaline derivatives. Adjusting stoichiometry, temperature, and catalysts (e.g., Na₂S in aqueous solutions) can optimize yields up to 76% . Solvent choice (e.g., dichloromethane vs. methanol) and purification methods (column chromatography with gradients like cHex/EtOAc) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

¹H and ¹³C NMR are primary tools for structural confirmation. For instance, ¹H NMR of analogous tetrahydroquinoxalines shows distinct multiplets for ethyl and methyl substituents (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for CH₂N) . HRMS validates molecular weight (e.g., 303.1120 exact mass for a derivative in ), while IR can confirm functional groups like NH or aromatic rings .

Q. How does the stability of this compound vary under different storage conditions?

Stability depends on moisture and oxygen exposure. Evidence suggests storing derivatives in airtight, desiccated containers at 0–4°C to prevent degradation. Hydrolysis of the tetrahydro ring or oxidation of the ethyl group may occur in humid environments .

Q. What retrosynthetic strategies are effective for designing novel tetrahydroquinoxaline derivatives?

Retrosynthesis often starts with disconnecting the ethyl and methyl groups from the quinoxaline core. For example, 1,2-phenylenediamine precursors can be alkylated or acylated, followed by cyclization. Substituent positioning (e.g., methoxy or bromo groups) is guided by electronic effects to direct reactivity .

Q. What are common derivatives of this compound, and how are their properties modified?

Derivatives include halogenated (e.g., 6-bromo), nitrile-substituted, or fluorescent probes (e.g., RQS with a Stokes shift >150 nm). Halogenation enhances electrophilicity for cross-coupling reactions, while electron-withdrawing groups (e.g., CN) adjust absorption/emission spectra .

Advanced Research Questions

Q. How can this compound be applied in near-infrared fluorescent probes?

The compound’s rigid structure and electron-donating substituents (e.g., ethyl, methyl) enable tuning of donor-acceptor interactions. For example, coupling with julolidine-based dyes shifts emission to 583–590 nm (NIR range), useful for bioimaging. Stokes shifts improve by optimizing substituent polarity .

Q. How should researchers resolve discrepancies in NMR data for tetrahydroquinoxaline derivatives?

Contradictions in peak assignments (e.g., overlapping CH₂ signals) require advanced techniques like 2D NMR (COSY, HSQC) or computational modeling (DFT for chemical shift prediction). For example, ¹³C NMR of 3-methyl derivatives resolves ambiguities in aromatic vs. aliphatic carbon environments .

Q. What computational methods predict the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals to assess nucleophilic/electrophilic sites. For instance, HOMO localization on the ethyl group predicts susceptibility to oxidation, while LUMO maps guide regioselective substitutions .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale syntheses?

Kinetic studies using HPLC or GC-MS identify side reactions (e.g., over-alkylation). Evidence suggests lowering temperature (to 60°C) and using phase-transfer catalysts (e.g., Na₂S) reduces dimerization. Flow chemistry systems improve heat dissipation and scalability .

Q. What role does this compound play in developing anti-proliferative agents?

Quinoxaline hybrids (e.g., triazole-sulfonamide derivatives) exhibit cytotoxicity via kinase inhibition. Molecular docking shows the ethyl group enhances hydrophobic binding to ATP pockets in cancer targets like EGFR. SAR studies prioritize substituents at C-2 and C-3 for potency .

Q. Methodological Notes

  • Data Validation : Cross-reference NMR shifts with literature analogs (e.g., 1,4-diethyl-6-methoxy derivatives in ).
  • Safety Protocols : Use inert atmospheres for moisture-sensitive reactions and prioritize fume hoods for toxic intermediates (e.g., oxalyl chloride) .
  • Ethical Compliance : Adhere to ACS guidelines for spectral data reporting and avoid unverified sources (e.g., benchchem.com ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.